5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole class, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound is noted for its potential biological activity and applications in medicinal chemistry. The compound's IUPAC name reflects its structural features, which include an azetidine ring and a chlorophenyl group.
The synthesis of 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride typically involves multiple synthetic steps. Commonly used methods include:
The conditions for these reactions, including temperature, solvent choice, and catalysts, are critical to achieving high yields and purity .
Several synthetic routes have been explored in literature, with variations in reaction conditions leading to different yields and product purities. For instance, using microwave-assisted synthesis has been reported to enhance reaction rates and yields compared to conventional heating methods .
The molecular structure of 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride features:
The compound's InChI key is APQNCQWJTVWYBV-UHFFFAOYSA-N, providing a unique identifier for its structure in chemical databases .
The compound's structural data includes:
5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions due to the presence of functional groups:
The reactivity of this compound is influenced by the electronic effects of the chlorophenyl group, which can stabilize intermediates during reactions . Additionally, the presence of nitrogen atoms in the oxadiazole ring may facilitate coordination with metal catalysts in cross-coupling reactions.
The mechanism of action for 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors:
Research indicates that oxadiazoles often exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
The physical properties of 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride include:
Key chemical properties include:
Relevant analyses often involve determining melting points and spectral data (NMR, IR) to confirm structure .
5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride has several notable applications:
Research continues into optimizing its synthesis and exploring new applications across various fields .
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century. Its pharmaceutical relevance emerged in the 1960s with the cough suppressant Oxolamine, marking the first therapeutic application of this scaffold [1] [5]. The unique bioisosteric properties of 1,2,4-oxadiazoles allow them to mimic ester or amide bonds while offering superior metabolic stability, especially against hydrolysis [5] [7]. This characteristic spurred extensive research, leading to diverse applications, including antiviral (Pleconaril), neuromuscular (Ataluren), and anxiolytic (Fasiplon) agents [1] [7].
Natural products like Phidianidine A/B (isolated from sea slugs) and quisqualic acid (from Quisqualis indica seeds) further highlighted the scaffold’s biological relevance, exhibiting cytotoxic activity and glutamate receptor affinity, respectively [1] [5]. By the 2000s, advances in synthetic methodologies, such as microwave-assisted cyclization of amidoximes with carboxylic acid derivatives, enabled efficient diversification of 1,2,4-oxadiazoles [10]. Today, >75% of approved drugs incorporate nitrogen heterocycles, with 1,2,4-oxadiazoles representing a growing segment due to their versatility in drug design [6].
Table 1: Milestone 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Category | Key Structural Feature | Year Introduced |
---|---|---|---|
Oxolamine | Cough suppressant | 3-Phenyl-1,2,4-oxadiazole | 1960s |
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl) variant | 1990s |
Ataluren | Neuromuscular disorder | 3-(4-Fluorophenyl) derivative | 2010s |
Fasiplon | Anxiolytic | 3-(Pyridyl) substitution | 2000s |
Azetidine—a four-membered saturated nitrogen heterocycle—confers distinct advantages in drug design due to its high ring strain and sp³-carbon-rich structure. These properties enhance membrane permeability, solubility, and target binding affinity compared to larger cyclic amines [6] [9]. Early natural azetidines like L-azetidine-2-carboxylic acid (isolated from Convallaria majalis in 1955) demonstrated bioactivity as proline antagonists, while mugineic acid facilitated iron uptake in plants [6].
The azetidine ring’s conformational rigidity allows precise spatial positioning of pharmacophores. For example, in STAT3 inhibitors, replacing proline with (R)-azetidine-2-carboxamide improved binding affinity by 4-fold (IC₅₀ = 0.52 μM) due to optimized steric interactions with the SH2 domain [9]. Similarly, azetidine-containing fluoroquinolones (e.g., delafloxacin) leverage the ring’s polarity to improve water solubility and antibacterial potency [6]. FDA-approved drugs like cobimetinib (kinase inhibitor) and azelnidipine (antihypertensive) further underscore azetidine’s utility in modulating pharmacokinetic profiles [6].
Table 2: Azetidine-Containing FDA-Approved Drugs
Drug Name | Therapeutic Area | Azetidine Function |
---|---|---|
Cobimetinib | Oncology (melanoma) | Enhances kinase selectivity |
Delafloxacin | Anti-infective | Improves solubility and potency |
Azelnidipine | Cardiovascular | Optimizes calcium channel binding |
Baricitinib | Autoimmune (RA) | Modulates JAK inhibition |
The strategic incorporation of 3-chlorophenyl at the C3 position of 1,2,4-oxadiazoles emerged as a breakthrough for enhancing bioactivity. Chlorine’s electron-withdrawing nature and moderate steric bulk optimize electronic interactions with biological targets, while increasing lipophilicity for improved membrane penetration [4] [8]. Early studies revealed that 3-chlorophenyl-substituted oxadiazoles exhibited superior nematocidal activity; for instance, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) achieved an LC₅₀ of 2.4 μg/mL against Bursaphelenchus xylophilus, outperforming avermectin by >100-fold [4].
In Alzheimer’s disease research, chlorophenyl-oxadiazole derivatives demonstrated dual acetylcholinesterase (AChE) inhibition and antioxidant activity. Compound 2c (featuring 3-chlorophenyl) inhibited AChE with IC₅₀ = 0.121 μM, surpassing donepezil (IC₅₀ = 0.123 μM), while scavenging free radicals (IC₅₀ = 56.69 μM) [8]. Molecular docking revealed that the chlorine atom stabilized key cation-π interactions with Tyr337 and Trp86 residues in AChE’s catalytic site [8]. These findings validated 3-chlorophenyl as a privileged substituent for CNS-targeted therapeutics.
The synergy between chlorophenyl and azetidine was first explored in hybrid molecules like 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride. This design merged azetidine’s permeability with chlorophenyl’s target affinity, yielding compounds with enhanced bioactivity profiles against multidrug-resistant pathogens and cancer cell lines [4] [10].
Table 3: Bioactivity of Chlorophenyl-1,2,4-Oxadiazole Derivatives
Compound | Biological Target | Activity (IC₅₀/LC₅₀) | Superiority vs. Standard |
---|---|---|---|
A1 | B. xylophilus (nematode) | 2.4 μg/mL | >100× vs. avermectin |
2c | Human acetylcholinesterase | 0.121 μM | 1.02× vs. donepezil |
5-Azetidin-3-yl hybrid | STAT3 phosphorylation | 0.34–0.55 μM | 50× vs. earlier proline leads |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7